1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone
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Overview
Description
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a methoxy group and a methoxymethyl group attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the intermediate 4-methoxy-3-(methoxymethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the observed biological effects .
Comparison with Similar Compounds
1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone can be compared with similar compounds such as:
4-Methoxyacetophenone: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
3-Methoxy-4-methylbenzaldehyde: Contains a methyl group instead of an ethanone group, leading to different reactivity and applications.
4-Methoxybenzaldehyde:
Properties
IUPAC Name |
1-[4-methoxy-3-(methoxymethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)9-4-5-11(14-3)10(6-9)7-13-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXXEGLPTVXHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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